molecular formula C8H15NO3S B566770 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone CAS No. 1343349-82-5

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone

Cat. No.: B566770
CAS No.: 1343349-82-5
M. Wt: 205.272
InChI Key: LZIRKRXTWVPKQZ-UHFFFAOYSA-N
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Description

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(1-(Methylsulfonyl)piperidin-4-yl)ethanone is a piperidine derivative that has attracted significant attention due to its potential biological activities. This compound is characterized by a methylsulfonyl group attached to the nitrogen of the piperidine ring, which may influence its pharmacological properties. The molecular formula for this compound is C₉H₁₃N₁O₂S, indicating the presence of a ketone functional group, which is often associated with various biological interactions.

Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell viability and exhibit cytotoxic effects against various cancer cell lines. For example, certain piperidine derivatives have been evaluated for their ability to inhibit poly (ADP-ribose) polymerase (PARP) in breast cancer cells, demonstrating potential as anticancer agents .
  • Neuroprotective Effects : Some piperidine derivatives have been investigated for their neuroprotective properties, suggesting that this compound may also offer similar benefits. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Similar compounds have shown high binding affinity to various receptors, including those involved in the JAK-STAT signaling pathway. This interaction can lead to modulation of cellular responses associated with inflammation and immune function .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as PARP, which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Anticancer Efficacy : A study evaluated the anticancer effects of various piperidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Neuroprotective Studies : Research on neuroprotective agents revealed that piperidine derivatives could reduce neuronal apoptosis in models of neurodegeneration. This suggests potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Testing : In vitro assays demonstrated that certain piperidine derivatives exhibited antimicrobial activity against a range of bacterial strains, indicating their potential as new antimicrobial agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1-AcetylpiperidineAcetyl group at nitrogenAnticancer activity
1-(4-Hydroxypiperidin-1-yl)ethanoneHydroxyl group at para positionIncreased polarity
1-(4-Methylamino)piperidin-1-yl)ethanoneMethylamino substitutionEnhanced receptor activity
1-Acetylpiperidine-4-carboxylic acidCarboxylic acid functionalityImproved solubility

Properties

IUPAC Name

1-(1-methylsulfonylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIRKRXTWVPKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728431
Record name 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343349-82-5
Record name 1-[1-(Methanesulfonyl)piperidin-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone
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